molecular formula C25H17F3N4O3 B1574170 BGB-290

BGB-290

カタログ番号 B1574170
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BGB-290 is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), with potential antineoplastic activity. PARP inhibitor BGB-290 selectively binds to PARP and prevents PARP-mediated repair of single-strand DNA breaks vi

科学的研究の応用

  • Combination with Anti-PD-1 Monoclonal Antibody in Solid Tumors : BGB-290 has been investigated in combination with BGB-A317, a monoclonal antibody targeting the PD-1 receptor, for its efficacy in treating solid and hematologic malignancies. The study aimed to determine the maximum-tolerated dose, safety, pharmacokinetics, and preliminary antitumor activity of this combination. This was particularly focused on cancers like ovarian, breast, prostate, gastric, bladder, pancreatic, and small cell lung cancers (Friedlander et al., 2017).

  • Efficacy in High-Grade Non-Mucinous Ovarian Cancer and Triple-Negative Breast Cancer : Another study assessed BGB-290's tolerability and antitumor activity in Chinese patients with advanced ovarian, fallopian, and primary peritoneal cancer or triple-negative breast cancer. This study confirmed the previously established recommended Phase 2 dose of BGB-290 and showed preliminary antitumor activity, notably in patients with high-grade non-mucinous ovarian cancer (Xu et al., 2018).

  • Potential in Treating Glioblastoma Multiforme : Research has demonstrated that BGB-290 can potentiate the efficacy of temozolomide in patient-derived xenografts of glioblastoma multiforme (GBM), an aggressive and fatal brain cancer. This study highlighted BGB-290's ability to sensitize GBM cells, making it a promising combination partner with temozolomide for GBM treatment (Gupta et al., 2015).

  • Activity in Small Cell Lung Cancer Models : BGB-290 has shown potential in small cell lung cancer (SCLC), particularly when combined with chemotherapy in patient biopsy-derived SCLC xenograft models. The study demonstrated that BGB-290, as a PARP-1/2 inhibitor, could potentiate the anti-tumor activity of chemotherapeutics in these models, supporting further clinical investigation (Tang et al., 2015).

特性

製品名

BGB-290

分子式

C25H17F3N4O3

SMILES

Unknown

外観

Solid powder

同義語

BGB-290;  BGB 290;  BGB290.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。